Bendazac
Descripción general
Descripción
Bendazac, also known as bendazolic acid, is a nonsteroidal anti-inflammatory drug (NSAID) used for joint and muscular pain . It is an oxyacetic acid with anti-inflammatory, antinecrotic, choleretic, and antilipidaemic properties .
Synthesis Analysis
The principal action of Bendazac is the inhibition of protein denaturation. The synthesis of Bendazac involves the use of chloroacetamide in the alkylation step, followed by acid hydrolysis .
Molecular Structure Analysis
The molecular formula of Bendazac is C16H14N2O3 . The molecular weight is 282.299 g/mol . The IUPAC name is [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid .
Chemical Reactions Analysis
The principal chemical reaction of Bendazac is its ability to inhibit protein denaturation .
Physical And Chemical Properties Analysis
Bendazac has a molar mass of 282.299 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 508.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Medical Biochemistry .
Summary of the Application
Bendazac has been identified as a selective antidenaturant drug, which means it can prevent the denaturation (unfolding) of proteins. This property is particularly useful in the treatment of inflammation, as protein denaturation plays a significant role in the inflammatory process .
Results or Outcomes
The use of Bendazac led to the discovery of two main pathological sequelae (consequences) of protein denaturation. The first concerns primary (innate) inflammation, and the second concerns secondary (acquired) inflammation .
Treatment of Cataracts
Specific Scientific Field
This application falls under the field of Ophthalmology .
Summary of the Application
Cataracts, a condition that results mainly from the denaturation, aggregation, and precipitation of proteins within the lens, can be treated with Bendazac. The lysine salt of Bendazac, which is better absorbed than the parent compound after oral administration, has been evaluated as a treatment for cataracts .
Methods of Application
Bendazac lysine is usually administered orally at a dosage of 500mg three times daily. It can also be applied as a 0.5% eyedrop .
Results or Outcomes
Preliminary studies have suggested that oral Bendazac lysine can stabilize the progression of lens opacification in patients with cataracts. Significant improvements in individual and mean visual acuities in treated patients have been reported .
Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs
Specific Scientific Field
This application falls under the field of Pharmaceutical Research .
Summary of the Application
Bendazac has been studied for its potential to enhance the solubility and permeability of BCS Class II and BCS Class IV drugs. These classes of drugs are known for their poor water solubility and limited permeability through lipophilic biological membranes, which can limit their bioavailability .
Methods of Application
In this study, Bendazac was used to form ion-pair salt/complex with three candidate drugs. The drugs-lysine complexes in 1:1 M ratios were prepared by co-precipitation and co-grinding .
Results or Outcomes
The use of Bendazac resulted in solubility enhancement factors ranging from 68- to 433-fold increases and dissolution rates were also significantly enhanced by up to 6-times, compared with drugs alone .
Treatment of Dermatitis, Eczema, Hives, Skin Ulcers and Other Inflammatory Skin Conditions
Specific Scientific Field
This application falls under the field of Dermatology .
Summary of the Application
Bendazac is available as a topical cream for the treatment of dermatitis, eczema, hives, skin ulcers and other inflammatory skin conditions .
Results or Outcomes
The use of Bendazac as a topical cream has been shown to be effective in treating local pain, inflammation, dermatitis, eczema, pruritis, hives, insect bites, burns, erythema, and others .
Joint and Muscular Pain Relief
Specific Scientific Field
This application falls under the field of Orthopedics and Rheumatology .
Summary of the Application
Bendazac is a nonsteroidal anti-inflammatory drug (NSAID) used for joint and muscular pain .
Results or Outcomes
The use of Bendazac has been shown to be effective in relieving joint and muscular pain .
Enhancing Blood-Retinal Barrier in Diabetic Patients
Specific Scientific Field
This application falls under the field of Endocrinology and Ophthalmology .
Summary of the Application
Some preliminary studies have suggested that an apparent improvement of the blood-retinal barrier had been observed in diabetic patients using Bendazac lysine .
Methods of Application
The medication may be administered to patients via a number of different formulations, including orally as the lysine salt .
Results or Outcomes
The use of Bendazac lysine has been shown to improve the blood-retinal barrier in diabetic patients .
Safety And Hazards
Propiedades
IUPAC Name |
2-(1-benzylindazol-3-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMCKSPFYVMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23255-99-4 (hydrochloride salt) | |
Record name | Bendazac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048334 | |
Record name | Bendazac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bendazac seems to elicit an anticataract action by inhibiting the denaturation of ocular lens proteins, although the precise mechanisms by which this action occurs has not yet been formally elucidated - despite there being many proposed mechanisms. In particular, the denaturation of lens proteins may in part be prevented by inhibiting the binding of certain chemicals like cyanates or sugars and 5-hydroxybendazac - the major metabolite of bendazac - has been shown to be capable of inhibiting the glycosylation of lens proteins by sugars like galactose or glucose-6-phosphate in a dose-dependent manner. Moreover, the apparent ability for administered bendazac to elicit free radical scavenger activities due to interactions with protein molecules suggests that the medication may also be able to prevent the oxidation of lens proteins by free radicals in the development of cataracts. Furthermore, bendazac may also be capable of reducing the sulfhydryl group oxidation of lens proteins by the saliva, serum, or urine from patients with cataracts following single dose administration and reduce biological liquid oxidant activity (BLOA) in doing so. Otherwise, it is believed that bendazac also possesses non-steroidal anti-inflammatory actions, as well as analgesic, antipyretic, and platelet-inhibitory effects These effects may be accounted for in part by the substance's capability to inhibit prostaglandin synthesis by inhibiting cyclooxygenase activity in converting arachidonic acid to cyclic endoperoxides - the precursors of prostaglandins. | |
Record name | Bendazac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13501 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bendazac | |
CAS RN |
20187-55-7 | |
Record name | Bendazac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20187-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendazac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendazac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13501 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bendazac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bendazac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDAZAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4AG71204O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.